![molecular formula C16H13FINO4 B3745770 2-[(2-fluorophenyl)methoxy]-1-iodo-3-methoxy-5-[(E)-2-nitroethenyl]benzene](/img/structure/B3745770.png)
2-[(2-fluorophenyl)methoxy]-1-iodo-3-methoxy-5-[(E)-2-nitroethenyl]benzene
Overview
Description
2-[(2-fluorophenyl)methoxy]-1-iodo-3-methoxy-5-[(E)-2-nitroethenyl]benzene is an aromatic compound with a complex structure that includes fluorine, iodine, methoxy, and nitroethenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-fluorophenyl)methoxy]-1-iodo-3-methoxy-5-[(E)-2-nitroethenyl]benzene typically involves multiple steps, including halogenation, nitration, and etherification reactions. One common synthetic route starts with the iodination of a suitable benzene derivative, followed by the introduction of the nitroethenyl group through a nitration reaction. The methoxy groups are then introduced via etherification reactions using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is crucial to ensure high yield and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(2-fluorophenyl)methoxy]-1-iodo-3-methoxy-5-[(E)-2-nitroethenyl]benzene can undergo various chemical reactions, including:
Oxidation: The nitroethenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-fluorophenyl)methoxy]-1-iodo-3-methoxy-5-[(E)-2-nitroethenyl]benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(2-fluorophenyl)methoxy]-1-iodo-3-methoxy-5-[(E)-2-nitroethenyl]benzene involves its interaction with specific molecular targets and pathways. The nitroethenyl group can participate in redox reactions, while the methoxy and fluorophenyl groups can enhance binding affinity to biological targets. The iodine atom can facilitate the formation of reactive intermediates, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(2-fluorophenyl)methoxy]-1-iodo-3-methoxybenzene: Lacks the nitroethenyl group, resulting in different chemical reactivity and applications.
2-[(2-fluorophenyl)methoxy]-1-iodo-5-[(E)-2-nitroethenyl]benzene: Similar structure but with different positioning of the methoxy group, affecting its chemical properties.
Uniqueness
2-[(2-fluorophenyl)methoxy]-1-iodo-3-methoxy-5-[(E)-2-nitroethenyl]benzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both electron-donating (methoxy) and electron-withdrawing (nitroethenyl) groups allows for versatile chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
2-[(2-fluorophenyl)methoxy]-1-iodo-3-methoxy-5-[(E)-2-nitroethenyl]benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FINO4/c1-22-15-9-11(6-7-19(20)21)8-14(18)16(15)23-10-12-4-2-3-5-13(12)17/h2-9H,10H2,1H3/b7-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMFIEHRQOPERI-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C[N+](=O)[O-])I)OCC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/[N+](=O)[O-])I)OCC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FINO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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